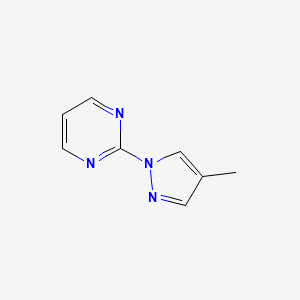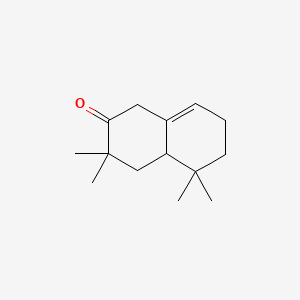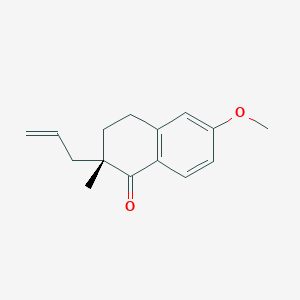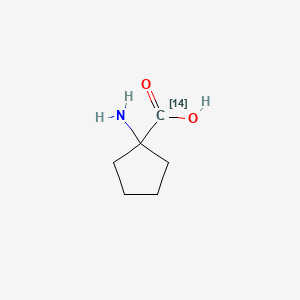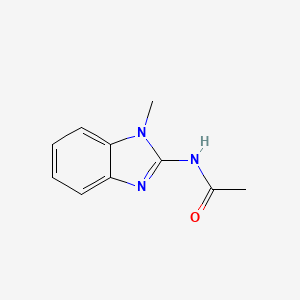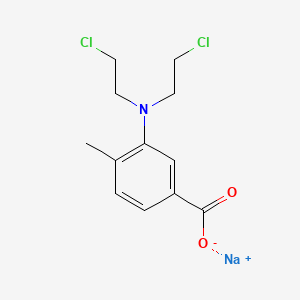
4-Styrylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Styrylnicotinamide is an organic compound with the molecular formula C14H12N2O It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a styryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Styrylnicotinamide can be synthesized through a variety of methods. One common synthetic route involves the reaction of nicotinoyl chloride with 4-aminostyrene under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Styrylnicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkyl derivatives.
Applications De Recherche Scientifique
4-Styrylnicotinamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a ligand in biochemical assays.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 4-styrylnicotinamide is not fully understood. it is believed to interact with molecular targets similar to those of nicotinamide. Nicotinamide is known to influence various cellular processes, including DNA repair and cellular stress responses, through its role in NAD+ synthesis . This compound may exert its effects through similar pathways, potentially modulating enzymatic activities and cellular signaling.
Comparaison Avec Des Composés Similaires
Nicotinamide: A well-known compound with extensive biological roles.
4-Pyridylnicotinamide: Another derivative of nicotinamide with applications in coordination chemistry.
3-Styrylnicotinamide: A structural isomer with potentially different chemical and biological properties.
Uniqueness: 4-Styrylnicotinamide is unique due to the presence of the styryl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other nicotinamide derivatives and may lead to unique applications in various fields.
Propriétés
Numéro CAS |
39585-48-3 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
4-[(E)-2-phenylethenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+ |
Clé InChI |
NJYVZKYKDVQUAH-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=C(C=NC=C2)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


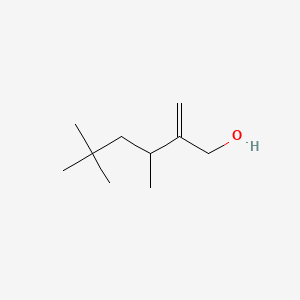
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)





